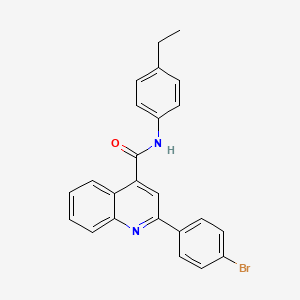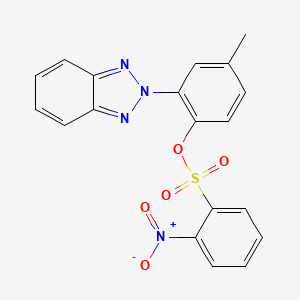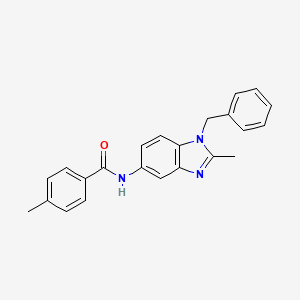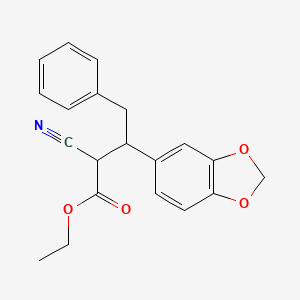![molecular formula C26H29NO2S B11660263 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11660263.png)
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with multiple methyl groups and a sulfonyl group attached to a phenyl ring, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistency and efficiency in the production process. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted tetrahydroquinolines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug design and development, focusing on its ability to interact with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the tetrahydroquinoline core provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: Utilized in the preparation of Bobbitt’s salt, an oxidizing agent.
2,2,6,6-Tetramethyl-4-piperidone: Employed in various synthetic applications due to its reactivity.
Uniqueness
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline core with multiple methyl and sulfonyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H29NO2S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C26H29NO2S/c1-19-11-14-22(15-12-19)30(28,29)27-24-16-13-20(2)17-23(24)26(5,18-25(27,3)4)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3 |
InChI Key |
JHVYITMLHFSSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(CC2(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11660180.png)

![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11660191.png)
![(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2,5-dimethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11660208.png)

![2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11660224.png)
![3-(2-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660231.png)

![(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11660240.png)

![N-(3,4-dimethylphenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11660244.png)
![Methyl 2-{[(4-chloro-2-nitrophenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660257.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660261.png)
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B11660267.png)
